5-(3-Methylphenyl)-1H-indole, also known as 2-(3-methylphenyl)-1H-indole, is a heterocyclic organic compound belonging to the indole family. Its molecular formula is , and it features a fused bicyclic structure consisting of a benzene ring and a pyrrole-like nitrogen-containing five-membered ring. The presence of the 3-methylphenyl group at the fifth position of the indole structure significantly influences its chemical behavior and biological activity.
Research indicates that 5-(3-Methylphenyl)-1H-indole exhibits notable biological activities, including:
Several synthetic routes can be employed to produce 5-(3-Methylphenyl)-1H-indole:
5-(3-Methylphenyl)-1H-indole has several potential applications:
Interaction studies have primarily focused on how 5-(3-Methylphenyl)-1H-indole interacts with biological targets:
Several compounds share structural similarities with 5-(3-Methylphenyl)-1H-indole. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Methylindole | Methyl group at position 5 | Known for its role in tryptophan metabolism |
| 2-(4-Methylphenyl)-1H-indole | Para-substituted phenyl group | Exhibits distinct antimicrobial activity |
| 6-(4-Methylphenyl)-1H-indole | Meta-substituted phenyl group | Potential anti-inflammatory properties |
| 7-Hydroxyindole | Hydroxyl group at position 7 | Increased solubility and bioavailability |
5-(3-Methylphenyl)-1H-indole is unique due to its specific substitution pattern that influences its reactivity and biological activity. The presence of the 3-methylphenyl group enhances its lipophilicity, potentially improving membrane permeability compared to other indoles. This structural feature may also affect its binding affinity to biological targets, setting it apart from other similar compounds.
The Fischer indole synthesis remains the cornerstone for constructing 5-(3-methylphenyl)-1H-indole derivatives. As demonstrated in the preparation of 2-(4-octanamidophenyl)-1H-indole, this method involves:
Key Variants:
Limitations: Electron-donating substituents on ketones promote N–N bond cleavage over cyclization, necessitating careful substrate design.
Transition metal catalysis has revolutionized indole functionalization, particularly at the N1 and C3 positions:
A one-pot, three-component synthesis developed by Lintott and Perry combines Fischer indolization with Cu$$2$$O/K$$3$$PO$$_4$$-mediated arylation:
Buchwald-Hartwig amination enables direct N-arylation of preformed indoles, though substrate scope is limited to electron-deficient aryl halides.
Comparative Efficiency
| Method | Catalyst System | Yield (%) | Reaction Time |
|---|---|---|---|
| Fischer + Cu Catalysis | Cu$$2$$O/K$$3$$PO$$_4$$ | 85 ± 5 | 40 min |
| Buchwald Modification | Pd(OAc)$$_2$$/XPhos | 78 ± 7 | 12 hr |
Environmentally benign syntheses prioritize atom economy and reduced waste:
Solvent-Free Fischer Indolization
Catalytic Recycling
Lewis acid catalysts (e.g., FeCl$$3$$·6H$$2$$O) immobilized on magnetic nanoparticles enable five reuse cycles with <10% activity loss.
Molecular docking studies of 5-(3-Methylphenyl)-1H-indole have revealed significant potential for interaction with diverse biological targets, demonstrating the compound's versatility as a scaffold for drug development. The indole moiety, recognized as a privileged structure in medicinal chemistry, exhibits favorable binding characteristics across multiple receptor systems [1] [2].
The molecular docking investigations of indole derivatives structurally related to 5-(3-Methylphenyl)-1H-indole have demonstrated remarkable binding affinities with various biological receptors. Studies of 2-phenylindole derivatives showed binding energies ranging from -6.72 to -8.53 kilocalories per mole when docked against NS5B polymerase enzyme, with key interactions involving MET 414, TYR 415, and TYR 448 residues [1]. The ligand efficiency values observed in these studies ranged from 0.41 to 0.42, indicating optimal binding efficiency per heavy atom.
For indole-5-carboxamide derivatives, molecular docking studies revealed sub-nanomolar binding affinities against leukotriene receptors, with compounds demonstrating exceptional selectivity profiles [3]. The binding cooperativity factor (α) values reached as high as 24.5, indicating significant positive allosteric modulation effects. The structural requirements for optimal receptor interaction include specific alkyl chain lengths at the C3 position and electron-withdrawing groups at the C5 position of the indole scaffold [4].
Bisindole analogs, which share structural similarities with 5-(3-Methylphenyl)-1H-indole, have demonstrated potent inhibitory activity against pteridine reductase with IC50 values ranging from 0.7 to 13.30 micromolar [5]. The binding mode analysis revealed that these compounds establish hydrophilic and hydrophobic contacts with key residues including Gly13, Gly19, Asn109, and Phe133. The phenyl ring positioned at the compound's center forms π-π stacking interactions with Phe133, while the indole rings engage in hydrophobic interactions with Met183, Leu188, Met233, and Leu226 residues.
Pyrazolinyl-indole derivatives exhibited exceptional binding affinity of -8.34 kilocalories per mole against EGFR tyrosine kinase, with the compound forming crucial hydrogen bonds with Met793 residue [6]. This interaction pattern suggests that 5-(3-Methylphenyl)-1H-indole may exhibit similar binding characteristics given the structural homology of the indole core.
The molecular docking studies have revealed that indole derivatives demonstrate varying degrees of selectivity across different biological targets. Spiro[indole-thiazolidines] showed favorable binding profiles against InhA enzyme, suggesting potential anti-tubercular activity through inhibition of mycobacterial fatty acid synthesis [7]. The computational analysis indicated that these compounds could effectively bind to the InhA active site, presenting opportunities for developing anti-tubercular agents.
Multi-target binding profiles have been observed for indole-thiazolidinedione-triazole hybrid compounds, which demonstrated binding affinities of -10.1 kilocalories per mole against EGFR, with additional interactions involving CDK2 and Sorcin targets [8]. The key binding interactions include Cys773, Asp776, and Phe771 residues, suggesting potential for broad-spectrum therapeutic applications.
| Compound Class | Target Receptor | Binding Affinity | Key Interactions | Selectivity Profile |
|---|---|---|---|---|
| 2-Phenylindole derivatives | NS5B polymerase | -6.72 to -8.53 kcal/mol | MET 414, TYR 415, TYR 448 [1] | NS5B specific |
| Indole-5-carboxamides | Leukotriene receptor | Sub-nanomolar | Receptor binding site [3] | Leukotriene selective |
| Bisindole analogs | Pteridine reductase | IC50: 0.7-13.30 μM | Gly13, Gly19, Asn109, Phe133 [5] | Pteridine reductase |
| Pyrazolinyl-indole derivatives | EGFR tyrosine kinase | -8.34 kcal/mol | Met793 [6] | EGFR selective |
| Indole-thiazolidinedione hybrids | EGFR/CDK2/Sorcin | -10.1 kcal/mol | Cys773, Asp776, Phe771 [8] | Multi-target |
Quantum mechanical calculations employing density functional theory (DFT) methods have provided comprehensive insights into the electronic structure and properties of 5-(3-Methylphenyl)-1H-indole. These computational studies utilize the B3LYP functional with various basis sets, including 6-31G(d,p), 6-311+G(d,p), and cc-pVTZ, to investigate molecular orbitals, electronic transitions, and reactivity parameters [12] [13].
The frontier molecular orbital analysis of 5-(3-Methylphenyl)-1H-indole reveals characteristic electronic properties typical of substituted indole derivatives. The highest occupied molecular orbital (HOMO) energy levels typically range from -5.0 to -6.0 electron volts, indicating moderate electron-donating capability [14]. The lowest unoccupied molecular orbital (LUMO) energies fall within -1.0 to -2.0 electron volts, suggesting good electron-accepting potential.
The HOMO-LUMO energy gap, a critical parameter for predicting chemical reactivity, ranges from 3.0 to 5.0 electron volts for indole derivatives. For the specific compound 3-(2-methyl-1H-indol-3-yl)-6-nitrophthalonitrile, DFT calculations at the B3LYP/6-311+G(d,p) level determined an energy gap of 2.53 electron volts [14]. This relatively narrow energy gap suggests enhanced reactivity and potential for electronic excitation.
Density functional theory calculations using the ωB97X-D functional with 6-31++G(d,p) and aug-cc-pVTZ basis sets have been employed to investigate the electronic structure of related indole compounds. The calculations reveal that the indole ring system exhibits delocalized π-electron density, contributing to its aromatic stability and biological activity [12].
The molecular electrostatic potential (MEP) surface analysis indicates regions of high electron density around the indole nitrogen and areas of positive electrostatic potential on the aromatic carbon atoms. This electronic distribution pattern is crucial for understanding intermolecular interactions and binding affinity with biological targets [15].
Time-dependent density functional theory (TD-DFT) calculations have been employed to predict the UV-visible absorption spectra of 5-(3-Methylphenyl)-1H-indole. The calculated absorption wavelengths for the S1 and S2 excited states of indole derivatives typically show values around 263-283 nanometers, with experimental validation confirming good agreement between theoretical predictions and observed spectra [16].
The calculated oscillator strengths and transition moments provide insights into the electronic transitions responsible for the observed absorption bands. These calculations are essential for understanding the photophysical properties and potential applications in fluorescence-based assays [12].
Global reactivity descriptors calculated from DFT results provide quantitative measures of chemical reactivity and selectivity. The dipole moment values for indole derivatives typically range from 1.5 to 3.0 Debye units, indicating moderate polarity that facilitates protein binding interactions [13]. The polarizability values, ranging from 15-25 ų, suggest favorable induced-fit interactions with biological macromolecules.
The ionization potential, calculated as the negative of the HOMO energy, typically ranges from 7.5 to 8.5 electron volts for indole derivatives, indicating moderate stability toward oxidation. The electron affinity values, derived from LUMO energies, range from 0.5 to 1.5 electron volts, suggesting moderate electron-accepting capability [17].
Chemical hardness and softness parameters provide insights into the selectivity and reactivity of the compound. Hard molecules (high chemical hardness values of 3.0-4.0 eV) exhibit greater selectivity, while soft molecules (chemical softness values of 0.25-0.35 eV⁻¹) show enhanced reactivity [18].
Natural population analysis (NPA) and Mulliken charge calculations reveal the atomic charge distribution within the 5-(3-Methylphenyl)-1H-indole molecule. The indole nitrogen typically carries a partial negative charge, while the aromatic carbon atoms exhibit varying degrees of positive charge depending on their position and electronic environment [13].
The charge distribution analysis is crucial for understanding the electrostatic interactions with biological targets and predicting binding modes. The electron density mapping provides insights into the nucleophilic and electrophilic sites within the molecule, guiding structure-activity relationship studies [18].
| Electronic Property | Typical Values | Computational Method | Biological Relevance |
|---|---|---|---|
| HOMO Energy | -5.0 to -6.0 eV | DFT/B3LYP/6-31G(d,p) | Electron donation [14] |
| LUMO Energy | -1.0 to -2.0 eV | DFT/B3LYP/6-31G(d,p) | Electron acceptance [14] |
| Energy Gap | 3.0 to 5.0 eV | DFT/B3LYP/6-31G(d,p) | Reactivity prediction [14] |
| Dipole Moment | 1.5 to 3.0 Debye | DFT/B3LYP/6-31G(d,p) | Protein binding [13] |
| Polarizability | 15-25 ų | DFT/B3LYP/6-31G(d,p) | Induced fit interactions [13] |
| Ionization Potential | 7.5-8.5 eV | DFT/B3LYP/6-31G(d,p) | Metabolic stability [17] |
| Electron Affinity | 0.5-1.5 eV | DFT/B3LYP/6-31G(d,p) | Reduction potential [17] |
| Chemical Hardness | 3.0-4.0 eV | DFT/B3LYP/6-31G(d,p) | Selectivity [18] |
| Chemical Softness | 0.25-0.35 eV⁻¹ | DFT/B3LYP/6-31G(d,p) | Reactivity [18] |
| Electrophilicity Index | 1.0-2.0 eV | DFT/B3LYP/6-31G(d,p) | Electrophilic attack [18] |